REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[Br:12]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:12][CH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1660 mL
|
Type
|
solvent
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
After termination of reaction
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled with ice
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered
|
Type
|
FILTRATION
|
Details
|
by glass-filter
|
Type
|
WASH
|
Details
|
The filtrate was washed by tetrachloro methane
|
Type
|
WASH
|
Details
|
The filtrate together with washing liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved into ethyl acetate
|
Type
|
ADDITION
|
Details
|
Thereto, hexane was added
|
Type
|
CUSTOM
|
Details
|
The mixture was crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C=CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |